2-Bromo-1-(7-bromoquinolin-3-yl)ethanone
Description
Properties
CAS No. |
1228552-88-2 |
|---|---|
Molecular Formula |
C11H7Br2NO |
Molecular Weight |
328.99 g/mol |
IUPAC Name |
2-bromo-1-(7-bromoquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7Br2NO/c12-5-11(15)8-3-7-1-2-9(13)4-10(7)14-6-8/h1-4,6H,5H2 |
InChI Key |
IVLSVVSRBDNXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-7-Hydroxyquinoline as a Key Intermediate
A crucial intermediate for the target compound is 3-bromo-7-hydroxyquinoline, which can be synthesized by a three-step process starting from 7-hydroxyquinoline:
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of quinoline-7-trifluoromethanesulfonate | 7-Hydroxyquinoline + trifluoromethanesulfonic anhydride in dichloromethane at 0°C with pyridine | 78.6 | Controlled molar ratio (1:1-1.5) essential |
| 2 | Bromination to 3-bromoquinoline-7-trifluoromethanesulfonate | N-Bromosuccinimide (NBS) in glacial acetic acid at 90°C | 82.3 | Alternative solvents affect yield |
| 3 | Hydrolysis to 3-bromo-7-hydroxyquinoline | 10% NaOH in ethanol at room temperature | 95.7 | High yield under mild alkaline conditions |
This method avoids highly toxic reagents like dichlorodicyanoquinone (DDQ) and achieves high overall yield with stable, non-toxic raw materials and scalable conditions.
Alternative Routes to Bromoquinoline
Other literature reports syntheses of bromoquinoline derivatives via cyclization of substituted anilines with Meldrum’s acid or orthoformates, followed by halogenation steps. For example, 6-bromo-4-iodoquinoline is prepared through cyclization of 4-bromoaniline with Meldrum’s acid derivatives, followed by chlorination and iodination. These methods establish the versatility of quinoline functionalization but are less directly related to the target compound’s substitution pattern.
Functionalization to 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone
Representative Synthetic Scheme (Inferred)
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 3-Bromo-7-hydroxyquinoline + bromoacetyl bromide | Aprotic solvent (e.g., acetone), base (e.g., K2CO3), reflux | Alkylation at 7-hydroxy position to form this compound |
| 2 | Purification | Chromatography or recrystallization | Pure target compound |
This approach aligns with reported methods for related quinoline derivatives bearing ethanone substituents and halogen atoms, as seen in the synthesis of quinoline-based oxadiazole-triazole hybrids and other bioactive molecules.
Comparative Yields and Reaction Conditions
| Intermediate/Product | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Quinoline-7-triflate | Trifluoromethanesulfonic anhydride, pyridine | Dichloromethane | 0°C | 78.6 | Sensitive to molar ratio |
| 3-Bromoquinoline-7-triflate | N-Bromosuccinimide | Glacial acetic acid | 90°C | 82.3 | Alternative solvents reduce yield |
| 3-Bromo-7-hydroxyquinoline | NaOH (10%) | Ethanol | Room temp | 95.7 | High yield, mild conditions |
| This compound (inferred) | Bromoacetyl bromide, base | Aprotic solvent, reflux | 60-80 | Moderate to high | Requires optimization |
Summary of Research Findings
- The preparation of the 7-bromoquinoline core is efficiently achieved via triflate formation, bromination, and hydrolysis steps with high yields and non-toxic reagents.
- Functionalization at the 3-position with a 2-bromoethanone group likely proceeds via alkylation of the hydroxy group or nucleophilic substitution on bromoquinoline intermediates.
- The synthetic routes are amenable to scale-up due to the use of stable starting materials and avoidance of highly toxic reagents.
- Variations in solvent and reagent concentrations significantly affect yields, highlighting the importance of reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(7-bromoquinolin-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
2-Bromo-1-(7-bromoquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Optimization: Bromination of aryl ethanones in ether solvents (e.g., Et₂O) at 0°C achieves high purity, as seen in compounds 7–12 .
- Structural Diversity : Substituting the aryl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups modulates reactivity and biological activity .
- Crystallography: Single-crystal X-ray studies of analogues like (E)-2-bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone reveal planar geometries and intermolecular halogen bonding, critical for drug design .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone?
The compound can be synthesized via bromination of the parent quinolin-3-yl ethanone derivative. A common method involves using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents like dichloromethane or acetic acid under controlled temperatures (0–25°C). For regioselective bromination at the quinoline 7-position, directing groups or steric effects must be considered. Post-reaction purification via recrystallization (e.g., using diethyl ether) yields high-purity product .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- Single-crystal X-ray diffraction (XRD): Resolve 3D molecular geometry using programs like SHELXL .
- NMR spectroscopy: ¹H/¹³C NMR to confirm bromine substitution patterns (e.g., δ ~4.5 ppm for α-bromo ketone protons) .
- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₇Br₂NO).
- FT-IR: Identify carbonyl stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. What are the stability considerations for handling and storing this compound?
The α-bromo ketone group is moisture- and light-sensitive. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Decomposition products may include debrominated ethanone or oxidation to carboxylic acids. Monitor purity via TLC or HPLC before use .
Advanced Research Questions
Q. How does the dual bromine substitution influence regioselectivity in cross-coupling reactions?
The 7-bromo-quinoline and α-bromo ketone moieties enable sequential Suzuki-Miyaura or Ullmann couplings. For example:
- The α-bromo ketone undergoes nucleophilic substitution with amines/thiols.
- The 7-bromo group participates in palladium-catalyzed couplings with aryl boronic acids. Computational modeling (DFT) can predict reactivity by analyzing electron density at brominated sites .
Q. What experimental designs are recommended for studying its biological activity?
- Enzyme inhibition assays: Screen against kinases or proteases using fluorescence-based substrates.
- Cellular uptake studies: Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to track intracellular localization.
- SAR analysis: Compare with analogs like 2-chloro- or 2-iodo-ethanone derivatives to assess halogen effects on potency .
Q. How can computational methods predict its reactivity in complex reaction systems?
- Molecular docking: Use PubChem CID (e.g., DTXSID10554428) to model interactions with biological targets .
- MD simulations: Analyze solvent effects on stability (e.g., in DMSO/water mixtures).
- QM/MM calculations: Study transition states in nucleophilic substitution reactions .
Data Contradiction and Resolution
Q. Conflicting reports on bromination efficiency: How to resolve discrepancies?
Disparities in yield (e.g., 70% vs. 90%) may arise from solvent polarity (acetic acid vs. DCM) or bromine stoichiometry. Perform controlled experiments varying:
- Solvent (polar vs. nonpolar).
- Temperature (0°C vs. RT).
- Catalyst (e.g., FeBr₃). Validate results via GC-MS or ¹H NMR .
Methodological Best Practices
Q. How to optimize crystallization for XRD analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
